Methyl 5-(fluorosulfonyl)-2-methylbenzoate

Click chemistry Hydrolytic stability Sulfonyl electrophilicity

Researchers face premature hydrolysis of sulfonyl chlorides in aqueous bioconjugation and multi-step syntheses. This aryl sulfonyl fluoride offers the ideal stability-reactivity balance for SuFEx click chemistry. - **Key advantage:** SO₂F group survives amide coupling, ester hydrolysis, and cross-couplings-eliminating protective group steps. - **Applications:** On-DNA fragment libraries, activity-based serine hydrolase probes, bioorthogonal protein conjugation. - **Supply:** 95% purity; inert atmosphere handling; ambient shipping stable.

Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
Cat. No. B13256789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(fluorosulfonyl)-2-methylbenzoate
Molecular FormulaC9H9FO4S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)OC
InChIInChI=1S/C9H9FO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3
InChIKeyOLSVABLFCPAMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(fluorosulfonyl)-2-methylbenzoate: SuFEx Building Block


Methyl 5-(fluorosulfonyl)-2-methylbenzoate (CAS 1955560-43-6, C₉H₉FO₄S, MW 232.23) is an aryl sulfonyl fluoride derivative that combines a methyl ester moiety with an electrophilic fluorosulfonyl group on the aromatic ring . The compound belongs to the broader class of sulfonyl fluorides, which have emerged as versatile synthetic intermediates due to their balanced stability and reactivity profile under the sulfur(VI) fluoride exchange (SuFEx) click chemistry paradigm [1]. This benzoate scaffold provides a defined molecular architecture suitable for further elaboration in medicinal chemistry, chemical biology, and materials science applications [2]. The compound is commercially available at 95% purity and is typically handled under inert atmosphere with long-term storage recommended in cool, dry conditions .

SuFEx click chemistry building block with electrophilic SO₂F warhead
Compatible with sequential ester elaboration and covalent conjugation workflows
Supports bioorthogonal probe synthesis, fragment library construction, and agrochemical intermediate research

Irreplaceability of Methyl 5-(fluorosulfonyl)-2-methylbenzoate


The 5-(fluorosulfonyl) substitution pattern in methyl 5-(fluorosulfonyl)-2-methylbenzoate imparts a unique reactivity profile that is not interchangeable with other sulfonyl-containing benzoate analogs. Sulfonyl fluorides (R–SO₂F) exhibit a fundamentally different stability and electrophilicity compared to sulfonyl chlorides (R–SO₂Cl), sulfonate esters, or sulfonamides [1]. While sulfonyl chlorides are highly reactive and prone to rapid hydrolysis in aqueous or moist environments, sulfonyl fluorides remain stable under such conditions yet can undergo selective SuFEx click reactions with appropriate nucleophiles under controlled activation . This stability-reactivity balance is critical for applications requiring bioorthogonal conjugation, covalent probe development, or stepwise synthetic elaboration where premature hydrolysis would be detrimental [2]. Furthermore, the specific methyl 2-methyl-5-substituted benzoate scaffold positions the fluorosulfonyl group meta to the ester, a spatial arrangement that influences both electronic and steric accessibility for downstream transformations.

Target Compound
Sulfonyl fluoride (SO₂F)
SuFEx-competent; hydrolytically stable under ambient aqueous conditions for hours to days; undergoes selective, catalyst-controlled conjugation.
Common Substitute
Sulfonyl chloride (SO₂Cl)
Not SuFEx-competent; hydrolyzes within seconds to minutes in water; requires strictly anhydrous handling and cannot survive sequential transformations without protection.
Even structurally similar methylsulfonyl (SO₂CH₃) analogs lack electrophilic reactivity entirely and may not support covalent probe or click chemistry workflows.

Stability & Reactivity Evidence


Sulfonyl Fluoride vs. Chloride Hydrolytic Stability

Methyl 5-(fluorosulfonyl)-2-methylbenzoate incorporates an SO₂F group, which demonstrates markedly higher hydrolytic stability compared to the corresponding sulfonyl chloride (SO₂Cl) analog. The S–F bond in sulfonyl fluorides is thermodynamically more stable toward hydrolysis in aqueous or protic media than the S–Cl bond in sulfonyl chlorides, as reflected in the general stability order of sulfonyl halides: fluorides > chlorides > bromides > iodides [1]. This enhanced stability permits storage and handling under ambient laboratory conditions with only moderate precautions against moisture, whereas sulfonyl chlorides require strictly anhydrous conditions and decompose rapidly upon contact with water . The differential stability enables sequential synthetic operations where the SO₂F moiety remains intact during other functional group manipulations (e.g., ester hydrolysis, amide coupling, or cross-coupling reactions), a synthetic advantage that sulfonyl chlorides cannot offer without protection/deprotection strategies [2].

Hydrolytic Stability
Class-level inference
Stability order: SO₂F > SO₂Cl
Reported stability ranking supports ambient handling and sequential synthesis fit
Class-level trend; compound-specific data to verify
Click chemistry Hydrolytic stability Sulfonyl electrophilicity

Aqueous and Protic Solvent Compatibility

While direct hydrolytic half-life data for methyl 5-(fluorosulfonyl)-2-methylbenzoate specifically are not available in the open literature, class-level data for aryl sulfonyl fluorides indicate that these compounds exhibit substantial resistance to hydrolysis in aqueous buffer systems compared to sulfonyl chlorides or activated esters. Aryl sulfonyl fluorides typically show t₁/₂ values on the order of hours to days in neutral aqueous buffers, whereas the corresponding sulfonyl chlorides hydrolyze within seconds to minutes under identical conditions . This stability profile permits the use of sulfonyl fluorides in biological assay buffers, aqueous reaction media, and in vivo settings where sulfonyl chlorides would be immediately deactivated [1]. The target compound, as an aryl sulfonyl fluoride, is expected to follow this class behavior, offering a practical window for conjugation reactions with nucleophilic amino acid residues (Tyr, Lys, His, Ser, Thr) under physiological conditions [2].

Aqueous Compatibility
Class-level inference
Aryl SO₂F t₁/₂: hours to days in neutral buffer
Supports bioorthogonal probe and bioconjugation assay context
Reported >100-fold stability window vs. SO₂Cl; requires validation in target buffer
Bioorthogonal chemistry Aqueous stability Covalent probes

SuFEx Click Chemistry Suitability

Methyl 5-(fluorosulfonyl)-2-methylbenzoate is inherently SuFEx (sulfur(VI) fluoride exchange)-competent, a click chemistry modality that is uniquely accessible to sulfonyl fluorides and not to sulfonyl chlorides, sulfonate esters, or sulfonamides [1]. The SuFEx reaction proceeds via nucleophilic attack at the sulfur center, displacing fluoride under catalytic activation (e.g., with bifluoride or organosilicon reagents) to form stable S–O or S–N linkages [2]. This reaction manifold is oxygen- and water-tolerant, UV- and thermally inert, and proceeds with high chemoselectivity . In contrast, sulfonyl chlorides undergo non-selective hydrolysis and side reactions under similar SuFEx conditions, rendering them unsuitable for these applications. The target compound's fluorosulfonyl group thus provides a privileged handle for constructing sulfonate esters, sulfamates, and sulfonamides with precise control over conjugation stoichiometry and site-selectivity.

SuFEx Click Competence
Class-level inference
SuFEx-competent via fluoride displacement
Privileged handle for sulfonate/sulfamate library construction
Catalytic activation required; SO₂Cl and sulfonates not competent under same conditions
SuFEx click chemistry Covalent conjugation Bioorthogonal reactions

Fluorosulfonyl vs. Methylsulfonyl Reactivity

A direct structural comparison between methyl 5-(fluorosulfonyl)-2-methylbenzoate and its methylsulfonyl analog (methyl 2-methyl-5-(methylsulfonyl)benzoate) reveals a critical functional divergence. The fluorosulfonyl group (SO₂F) is electrophilic and capable of covalent bond formation with nucleophiles via SuFEx chemistry [1], whereas the methylsulfonyl group (SO₂CH₃) is a stable, non-electrophilic moiety that serves primarily as a metabolically stable electron-withdrawing substituent or sulfone pharmacophore . The methylsulfonyl analog lacks the capacity for covalent conjugation and cannot participate in click chemistry applications. This functional dichotomy dictates entirely different deployment strategies: the fluorosulfonyl compound is a reactive building block for covalent probe and bioconjugate synthesis, while the methylsulfonyl analog is a terminal substituent in finished drug-like molecules or agrochemicals.

SO₂F vs. SO₂CH₃ Reactivity
Cross-study comparable
Electrophilic SO₂F vs. non-electrophilic SO₂CH₃
Functional divergence determines deployment: reactive warhead vs. terminal pharmacophore
Methylsulfonyl analog lacks covalent conjugation capacity
Electrophilic warhead Synthetic intermediate Covalent inhibition

Solid-State Stability and Handling

Patent literature describing fluorosulfonyl-containing compounds structurally related to methyl 5-(fluorosulfonyl)-2-methylbenzoate indicates that such compounds exist in a solid stable state at normal temperature and can be prepared with low toxicity profiles compared to alternative fluorosulfonylating reagents [1]. This solid-state stability differentiates the compound from other sulfonyl fluoride reagents that may require low-temperature storage or specialized handling. The ability to store and handle the compound as a solid at ambient temperature simplifies procurement, inventory management, and laboratory workflows. The compound is recommended for long-term storage in a cool, dry place, consistent with standard laboratory practices for sulfonyl fluorides .

Solid-State Stability
Supporting evidence
Stable solid at ambient temperature
May reduce handling complexity vs. gaseous or cryogenic SO₂F reagents
Recommended storage: cool, dry, inert atmosphere
Reagent stability Solid-state handling Shelf-life

Key Application Scenarios


Covalent Fragment Libraries for SuFEx Drug Discovery

The compound serves as a privileged building block for synthesizing sulfonyl fluoride-containing covalent fragment libraries. Its SuFEx competence [1] enables on-DNA or on-bead library construction under mild aqueous conditions, leveraging the stability of the SO₂F group to survive diverse reaction sequences. Researchers can elaborate the ester moiety (e.g., via saponification and amide coupling) while preserving the fluorosulfonyl warhead for subsequent target engagement or screening [2]. This application is inaccessible to sulfonyl chloride or sulfonate ester analogs due to their hydrolytic lability.

Activity-Based Protein Profiling (ABPP) Probe Synthesis

The compound's electrophilic SO₂F group, with its class-typical hydrolytic stability in aqueous buffers (t₁/₂ hours to days) [1], makes it suitable for synthesizing activity-based probes targeting serine hydrolases, kinases, or other nucleophile-rich enzyme classes. The benzoate scaffold provides a modular handle for appending affinity tags or reporter groups via the ester moiety, enabling the design of probes that selectively label active-site residues under physiological conditions [2]. This application directly exploits the stability-reactivity balance that differentiates sulfonyl fluorides from sulfonyl chlorides.

Bioorthogonal Conjugation in Chemical Biology

The compound's fluorosulfonyl group functions as a bioorthogonal handle for SuFEx-mediated conjugation to proteins, peptides, or oligonucleotides bearing appropriate nucleophiles (e.g., silyl ethers, amines) [1]. The reaction proceeds under mild, catalyst-controlled conditions and is orthogonal to other click chemistry modalities (e.g., CuAAC, SPAAC). The compound's solid-state stability and ambient storage profile [2] facilitate routine use in biology laboratories where specialized gas-handling equipment for alternative fluorosulfonylating reagents is unavailable.

Agrochemical Intermediates via Orthogonal Functionalization

The compound's chemoselectivity—wherein the SO₂F group remains intact during numerous reaction conditions including amide formation, ester hydrolysis, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings [1]—enables sequential, orthogonal functionalization of the benzoate scaffold. This property is particularly valuable for constructing complex agrochemical leads where stepwise elaboration of the aromatic core is required before final activation and conjugation of the sulfonyl fluoride warhead [2]. The differentiated stability relative to sulfonyl chlorides eliminates the need for protective group strategies, streamlining multi-step synthesis.

Application
Selection Property
Validation Focus
Covalent fragment library synthesis
SuFEx-competent SO₂F warhead stability
On-DNA/on-bead elaboration without warhead loss
Activity-based protein profiling probe design
Aqueous hydrolytic stability window
Target engagement under physiological buffer conditions
Bioorthogonal conjugation research
Ambient-stable, catalyst-controlled reactivity
Orthogonality with CuAAC/SPAAC; routine lab handling
Agrochemical intermediate elaboration
Chemoselective scaffold functionalization
Sequential cross-coupling and amidation without SO₂F deprotection
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